molecular formula C11H10ClN B1356919 2-Chloro-3,6-dimethylquinoline CAS No. 132118-28-6

2-Chloro-3,6-dimethylquinoline

Cat. No. B1356919
CAS RN: 132118-28-6
M. Wt: 191.65 g/mol
InChI Key: OVBZFZKRCZPILH-UHFFFAOYSA-N
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Description

2-Chloro-3,6-dimethylquinoline is a halogenated heterocycle . It has the empirical formula C11H10ClN and a molecular weight of 191.66 . It is provided to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The InChI code for 2-Chloro-3,6-dimethylquinoline is 1S/C11H10ClN/c1-7-3-4-10-9(5-7)6-8(2)11(12)13-10/h3-6H,1-2H3 . This indicates the presence of a quinoline ring with chlorine and methyl groups attached at the 2nd and 3rd, 6th positions respectively.


Physical And Chemical Properties Analysis

2-Chloro-3,6-dimethylquinoline is a solid . It does not have a flash point, indicating that it is not flammable .

Scientific Research Applications

Anticancer Activity

2-Chloro-3,6-dimethylquinoline exhibits potential as an anticancer agent. Quinoline derivatives are known to possess a broad spectrum of biological responses, including anticancer properties . The compound’s ability to interfere with cancer cell proliferation makes it a subject of interest in oncology research.

Antioxidant Properties

The quinoline scaffold is associated with antioxidant activities . As oxidative stress is a contributing factor to numerous diseases, the antioxidant properties of 2-Chloro-3,6-dimethylquinoline make it valuable for research into disease prevention and treatment.

Anti-Inflammatory Uses

Inflammation is a common physiological response to various conditions. 2-Chloro-3,6-dimethylquinoline has been identified for its anti-inflammatory potential, which is crucial for the treatment of chronic inflammatory diseases .

Antimalarial Applications

Quinoline derivatives have a history of use in antimalarial drugs. The structural features of 2-Chloro-3,6-dimethylquinoline may be exploited to develop new antimalarial therapies, addressing resistance issues with current treatments .

Anti-SARS-CoV-2 Potential

Given the global impact of COVID-19, there is a significant interest in finding effective treatments. 2-Chloro-3,6-dimethylquinoline’s potential anti-SARS-CoV-2 activity positions it as a candidate for further research in antiviral drug development .

Antituberculosis Activity

Tuberculosis remains a major health challenge worldwide. The antituberculosis activity of quinoline derivatives, including 2-Chloro-3,6-dimethylquinoline, is being explored to create more effective treatments against various strains of Mycobacterium tuberculosis .

Antimicrobial and Antifungal Effects

The compound has been studied for its antimicrobial and antifungal effects, which are essential in the fight against infections. Its efficacy against a range of pathogens makes it a valuable asset in developing new antimicrobial agents .

Green Chemistry Applications

2-Chloro-3,6-dimethylquinoline is also relevant in the context of green chemistry. It can be synthesized using eco-friendly and safe reusable catalysts, contributing to more sustainable chemical processes .

Safety and Hazards

2-Chloro-3,6-dimethylquinoline is classified as Acute Tox. 4 Oral - Eye Dam. 1 . It has hazard statements H302 - H318 and precautionary statements P280 - P305 + P351 + P338 . This indicates that it is harmful if swallowed and causes serious eye damage .

properties

IUPAC Name

2-chloro-3,6-dimethylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN/c1-7-3-4-10-9(5-7)6-8(2)11(12)13-10/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVBZFZKRCZPILH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C(=C2)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50577116
Record name 2-Chloro-3,6-dimethylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50577116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

132118-28-6
Record name 2-Chloro-3,6-dimethylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50577116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-3,6-dimethylquinoline
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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